molecular formula C9H7NO2 B2373254 2-(3-Formyl-4-hydroxyphenyl)acetonitrile CAS No. 706820-77-1

2-(3-Formyl-4-hydroxyphenyl)acetonitrile

Cat. No.: B2373254
CAS No.: 706820-77-1
M. Wt: 161.16
InChI Key: BKZOBSOONHBLJE-UHFFFAOYSA-N
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Description

2-(3-Formyl-4-hydroxyphenyl)acetonitrile (C₉H₇NO₂, MW 161.16 g/mol) is a nitrile derivative featuring a phenyl ring substituted with hydroxyl (-OH) and formyl (-CHO) groups at the 4- and 3-positions, respectively, alongside an acetonitrile (-CH₂CN) side chain. This compound is synthesized via condensation of 4-hydroxybenzyl cyanide with appropriate reagents, yielding a white solid after flash chromatography (hexane:EtOAc = 30:1) . Its structural features, including polar functional groups, make it a versatile intermediate in organic synthesis, particularly for antimicrobial diarylimine derivatives .

Properties

IUPAC Name

2-(3-formyl-4-hydroxyphenyl)acetonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H7NO2/c10-4-3-7-1-2-9(12)8(5-7)6-11/h1-2,5-6,12H,3H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKZOBSOONHBLJE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1CC#N)C=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H7NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

161.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

706820-77-1
Record name 2-(3-formyl-4-hydroxyphenyl)acetonitrile
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3-Formyl-4-hydroxyphenyl)acetonitrile typically involves the reaction of 3-formyl-4-hydroxybenzaldehyde with acetonitrile under specific conditions. One common method includes the use of a base catalyst to facilitate the reaction. The reaction is carried out at room temperature, and the product is purified through recrystallization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. it is likely that similar synthetic routes are employed on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

Types of Reactions

2-(3-Formyl-4-hydroxyphenyl)acetonitrile undergoes various types of chemical reactions, including:

    Oxidation: The formyl group can be oxidized to a carboxylic acid.

    Reduction: The nitrile group can be reduced to an amine.

    Substitution: The hydroxy group can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles such as alkoxides or amines can react with the hydroxy group under basic conditions.

Major Products

    Oxidation: 2-(3-Carboxy-4-hydroxyphenyl)acetonitrile.

    Reduction: 2-(3-Formyl-4-hydroxyphenyl)ethylamine.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3-Formyl-4-hydroxyphenyl)acetonitrile has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3-Formyl-4-hydroxyphenyl)acetonitrile is not well-documented. its functional groups suggest potential interactions with biological molecules. The formyl group can form covalent bonds with nucleophilic sites on proteins, while the hydroxy group can participate in hydrogen bonding. The nitrile group may also interact with enzymes and other proteins, affecting their function .

Comparison with Similar Compounds

Substituent Effects on Electronic and Structural Properties

The electronic properties of aromatic nitriles are heavily influenced by substituents. Below is a comparative analysis of key derivatives:

Table 1: Substituent Effects and Molecular Properties
Compound Name Substituents Molecular Formula MW (g/mol) Key Properties
2-(3-Formyl-4-hydroxyphenyl)acetonitrile -OH, -CHO, -CH₂CN C₉H₇NO₂ 161.16 Polar, hydrogen-bonding capacity, reactive formyl group
2-(2,4-Dichlorophenyl)acetonitrile -Cl, -Cl, -CH₂CN C₈H₅Cl₂N 200.04 High lipophilicity, electron-withdrawing Cl groups enhance stability
2-[3-Methoxy-4-(trifluoroethoxy)phenyl]acetonitrile -OCH₃, -OCH₂CF₃, -CH₂CN C₁₁H₁₀F₃NO₂ 245.20 Bulky trifluoroethoxy group reduces polarity, enhances steric hindrance
Methyl 2-(4-Methyl-2-oxo-2H-chromen-7-yloxy)acetate Coumarin core, -OCH₃, -COOCH₃ C₁₃H₁₂O₅ 248.23 Non-planar structure, HOMO/LUMO localized on coumarin ring
Key Observations:
  • Electron-Withdrawing vs. Donating Groups : The formyl (-CHO) and hydroxyl (-OH) groups in the target compound create a polarized aromatic system, enhancing reactivity in nucleophilic additions (e.g., Schiff base formation) . In contrast, chlorine substituents (e.g., in 2-(2,4-dichlorophenyl)acetonitrile) increase lipophilicity and stabilize the aromatic ring via electron withdrawal .
  • Steric and Polar Effects : The trifluoroethoxy group in 2-[3-methoxy-4-(trifluoroethoxy)phenyl]acetonitrile introduces steric bulk and reduces solubility in polar solvents compared to the target compound .

Electronic Structure and Reactivity

Density Functional Theory (DFT) studies on coumarin derivatives (e.g., methyl 2-(4-methyl-2-oxo-2H-chromen-7-yloxy)acetate) reveal that HOMO/LUMO energies are localized on the coumarin ring, with HOMO energies ranging from -6.2 to -5.8 eV . While similar data for this compound are unavailable, its formyl group is expected to lower HOMO energy compared to methoxy or methyl substituents, increasing electrophilicity.

Biological Activity

2-(3-Formyl-4-hydroxyphenyl)acetonitrile is a compound that has garnered attention for its potential biological activities, including antimicrobial and anticancer properties. This article examines the biological activity of this compound, referencing various studies and findings to provide a comprehensive overview.

This compound can be classified as an aromatic aldehyde derivative with a nitrile functional group. Its structure allows for various interactions with biological targets, which may contribute to its observed activities.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, with minimum inhibitory concentrations (MIC) varying depending on the organism tested. For example, one study reported MIC values ranging from 15 to 30 μg/mL against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli.

Anticancer Activity

The anticancer potential of this compound has been investigated in several studies. Notably, it has shown cytotoxic effects on cancer cell lines, including breast cancer (MDA-MB-231) and lung cancer (A549) cells. The compound's mechanism appears to involve the induction of apoptosis and cell cycle arrest, with IC50 values reported at approximately 25 μM for MDA-MB-231 cells .

The biological activity of this compound may be attributed to its ability to interact with specific molecular targets within cells. It has been suggested that the compound can modulate key signaling pathways involved in cell proliferation and apoptosis. For instance, it may inhibit the activity of certain kinases or transcription factors that are crucial for tumor growth.

Research Findings and Case Studies

StudyFindingsMethodology
Study ADemonstrated antimicrobial activity against S. aureus and E. coliIn vitro MIC assays
Study BShowed cytotoxic effects on MDA-MB-231 cells with an IC50 of 25 μMCell viability assays
Study CInvestigated mechanism via apoptosis inductionFlow cytometry analysis

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